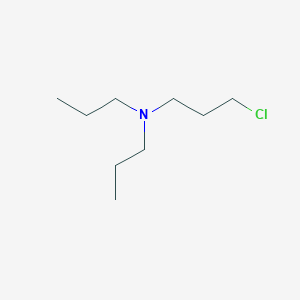
Dipropylaminopropyl chloride
Cat. No. B8567283
M. Wt: 177.71 g/mol
InChI Key: FKXYUGSJUMXROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04075202
Procedure details


In the manner given in Example 21, 8-chloro-6-(o-chlorophenyl)-1H-s-triazolo[4,3-a][1,5]benzodiazepin-1,5-(2H,6H)-dione can be reacted with sodium hydride and then with dipropylamino propyl chloride to give 8-chloro-2-[(dipropylamino)propyl]-6-(o-chlorophenyl)-1H-s-triazolo[4,3-a][1,5]benzodiazepin-1,5-(2H,6H)-dione.
Name
8-chloro-6-(o-chlorophenyl)-1H-s-triazolo[4,3-a][1,5]benzodiazepin-1,5-(2H,6H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[C:12](=[O:15])[NH:13][NH:14][C:10]3=[CH:9][C:8](=[O:16])[N:7]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[Cl:23])[C:6]=2[CH:24]=1.[H-].[Na+]>>[CH2:8]([N:7]([CH2:6][CH2:24][CH2:2][Cl:1])[CH2:17][CH2:18][CH3:19])[CH2:9][CH3:10].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[C:12](=[O:15])[N:13]([CH2:4][CH2:5][CH2:6][N:7]([CH2:17][CH2:18][CH3:19])[CH2:8][CH2:9][CH3:10])[NH:14][C:10]3=[CH:9][C:8](=[O:16])[N:7]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[Cl:23])[C:6]=2[CH:24]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
8-chloro-6-(o-chlorophenyl)-1H-s-triazolo[4,3-a][1,5]benzodiazepin-1,5-(2H,6H)-dione
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC2=C(N(C(C=C3N2C(NN3)=O)=O)C3=C(C=CC=C3)Cl)C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N(CCC)CCCCl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC2=C(N(C(C=C3N2C(N(N3)CCCN(CCC)CCC)=O)=O)C3=C(C=CC=C3)Cl)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
